![molecular formula C19H24N2O2 B1440428 N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide CAS No. 1020054-42-5](/img/structure/B1440428.png)
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide
Overview
Description
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide , also known by its chemical formula C19H24N2O2 , is a compound with a molecular weight of 312.41 g/mol . It falls within the category of specialty products used for proteomics research . The compound’s structure combines an amino group , a phenoxy group , and a propanamide moiety .
Scientific Research Applications
Aromatase Inhibition and Antitumor Activity
The derivatives of N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide have been explored for their aromatase inhibition capabilities. A study by Hartmann and Batzl (1986) synthesized and evaluated a range of alkyl-substituted aminophenyl piperidine diones, including sec-butyl derivatives, for their ability to inhibit estrogen biosynthesis. These compounds showed promising results in inhibiting human placental aromatase and suppressing the growth of hormone-dependent breast cancer in animal models (Hartmann & Batzl, 1986).
Synthesis and Potential for Functionalization
The synthesis and potential for functionalization of bulky alkylaminophenol chelates, a category that includes N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide, were studied by Olesiejuk et al. (2018). They developed a method featuring good yields and high selectivity for producing bulky pentadentate N,O-ligands, which could be further functionalized for various applications (Olesiejuk et al., 2018).
Antimicrobial Properties
A series of N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide derivatives were synthesized and evaluated for their antimicrobial properties by Helal et al. (2013). These compounds showed significant antibacterial and antifungal activities, comparable to standard antimicrobial agents in some cases (Helal et al., 2013).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of selective androgen receptor modulators, including compounds structurally related to N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide, were explored by Wu et al. (2006). This study provided insights into the absorption, clearance, distribution, and extensive metabolism of such compounds in preclinical animal models (Wu et al., 2006).
Antitumor Activity
Remiszewski et al. (2003) investigated N-hydroxy-3-phenyl-2-propenamides, which share structural similarities with N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide, for their role as inhibitors of human histone deacetylase and their potential antitumor activity. They identified potent compounds with significant in vivo antitumor activity in human carcinoma cell lines, leading to clinical trials (Remiszewski et al., 2003).
properties
IUPAC Name |
N-(3-aminophenyl)-2-(2-butan-2-ylphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-13(2)17-10-5-6-11-18(17)23-14(3)19(22)21-16-9-7-8-15(20)12-16/h5-14H,4,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLCGGRSASPQAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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